Angelic Acid Ethyl-d5 Ester Angelic Acid Ethyl-d5 Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210700
InChI:
SMILES:
Molecular Formula: C₇H₇D₅O₂
Molecular Weight: 133.2

Angelic Acid Ethyl-d5 Ester

CAS No.:

Cat. No.: VC0210700

Molecular Formula: C₇H₇D₅O₂

Molecular Weight: 133.2

* For research use only. Not for human or veterinary use.

Angelic Acid Ethyl-d5 Ester -

Specification

Molecular Formula C₇H₇D₅O₂
Molecular Weight 133.2

Introduction

Synthesis and Manufacturing

The synthesis of Angelic Acid Ethyl-d5 Ester involves the esterification of deuterated ethanol with angelic acid, followed by purification via chromatography. A one-pot reaction strategy is often employed to enhance yield and efficiency, as described in methodologies adapted from norbornene-derived syntheses .

Reaction Mechanism

Deuterated ethanol (CD₃CD₂OH) reacts with angeloyl chloride under basic conditions, facilitating nucleophilic acyl substitution. The reaction proceeds via the formation of a tetrahedral intermediate, with deuterium retention ensured by anhydrous conditions and inert atmospheres .

Key Steps:

  • Deuteration of Ethanol: Ethanol-d6 is prepared via catalytic exchange with D₂O, achieving >99% isotopic purity .

  • Esterification: Angeloyl chloride is treated with deuterated ethanol in the presence of pyridine, yielding the crude ester .

  • Purification: Silica gel chromatography or preparative HPLC isolates the product, with yields ranging from 17–48% depending on scale .

Table 2: Synthetic Parameters

ParameterCondition
SolventAnhydrous tetrahydrofuran (THF)
Temperature0–25°C
CatalystPyridine (base)
Yield17–48%

Applications in Organic and Pharmaceutical Chemistry

Bicyclo[1.1.0]butane Synthesis

Angelic Acid Ethyl-d5 Ester is a precursor in the synthesis of bicyclo[1.1.0]butane-1-carboxylates, highly strained molecules used as bioisosteres in drug design. The deuterated ethyl group enhances the stability of intermediates during photochemical or thermal cyclization .

Isotopic Labeling Studies

In pharmacokinetic research, the compound’s deuterium atoms serve as non-radioactive tracers. For example, ²H NMR tracks metabolic pathways of ester-containing drugs, while mass spectrometry (MS) detects deuterium-induced mass shifts (e.g., m/z +5) .

Click Chemistry

The ester participates in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines, forming stable pyridazine conjugates. Deuterium labeling minimizes background interference in imaging probes .

Physicochemical Properties

Angelic Acid Ethyl-d5 Ester exhibits solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water. Its boiling and melting points are extrapolated from the non-deuterated analog:

Table 3: Physicochemical Data

PropertyValue
Boiling Point~165–167°C (extrapolated)
Density1.02 g/cm³ (estimated)
Solubility5 mg/mL in DMSO
LogP (Partition Coefficient)1.8 (predicted)

Deuterium substitution marginally increases molecular mass and reduces vibrational frequencies, observable in IR spectra as shifted C-D stretching bands (~2100 cm⁻¹) .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Absence of signals from the deuterated ethyl group (δ 1.2–1.4 ppm for CH₃CH₂ in the non-deuterated form).

  • ¹³C NMR: Quadrupolar splitting observed for CD₂CD₃ carbons (δ 18–22 ppm) .

  • ²H NMR: Distinct singlet at δ 1.3 ppm confirms deuterium integration .

Mass Spectrometry (MS)

  • ESI-MS: Molecular ion peak at m/z 133.2 ([M+H]⁺), with fragments at m/z 85 (C₅H₇O₂⁺) and 57 (CD₂CD₃⁺) .

SupplierPurityPackagingPrice (USD)
Cayman Chemical≥99%500 μg357
Toronto Research Chemicals95%10 mg498.28
Labmix2498%50 mg219

Prices vary based on scale, with bulk purchases (≥1 mg) offering cost efficiencies .

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